molecular formula C15H25NO5 B1675737 Lycopsamine CAS No. 10285-07-1

Lycopsamine

货号: B1675737
CAS 编号: 10285-07-1
分子量: 299.36 g/mol
InChI 键: SFVVQRJOGUKCEG-ZGFBFQLVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lycopsamine is a pyrrolizidine alkaloid found in various plants, particularly in the Boraginaceae family, such as comfrey (Symphytum officinale). Pyrrolizidine alkaloids are known for their hepatotoxic properties, and this compound is no exception. It is a monoester of retronecine and is often found alongside other similar alkaloids like intermedine .

准备方法

Synthetic Routes and Reaction Conditions: Lycopsamine can be isolated from the roots of comfrey through a series of extraction and purification steps. The process typically involves the reduction of N-oxides followed by ion-exchange chromatography. The alkaloid is further purified using preparative layer chromatography and high-performance liquid chromatography. The identity of this compound is confirmed by nuclear magnetic resonance spectroscopy and mass spectrometry .

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. the extraction from plant sources remains the primary method. The process involves the use of organic solvents and ion-exchange resins to isolate and purify the alkaloid from plant material .

化学反应分析

Types of Reactions: Lycopsamine undergoes various chemical reactions, including oxidation, reduction, and substitution. The reduction of N-oxides is a crucial step in its isolation process.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include this compound N-oxide and various ester derivatives .

科学研究应用

Neurological Applications

Spinal Cord Injury Treatment

Recent studies have demonstrated that lycopsamine exhibits protective effects in models of spinal cord injury (SCI). A study conducted on rats with SCI revealed that this compound significantly improved locomotor function and reduced lesion areas associated with the injury. The mechanisms underlying these effects include:

  • Reduction of Apoptosis : this compound was found to decrease apoptotic cell death following SCI by downregulating pro-apoptotic markers such as calpain and cleaved caspases 3 and 9, while upregulating anti-apoptotic proteins like Bcl-2 .
  • Inflammatory Response Modulation : The compound also modulated inflammatory responses by upregulating interleukin-10 (IL-10) and downregulating tumor necrosis factor-alpha (TNF-α), which are crucial for neuroprotection during SCI recovery .

Toxicological Studies

Skin Permeation Studies

This compound has been utilized as a model substance in studies examining skin permeation of pyrrolizidine alkaloids. Research indicates that when applied topically, this compound's absorption through the skin is relatively low, with studies reporting recovery rates for urinary metabolites ranging from 0.1% to 0.4% following application in comfrey preparations . This highlights the compound's limited systemic absorption, which is significant for evaluating its safety profile in topical formulations.

Hepatotoxicity Research

Combined Toxicity Mechanisms

Recent investigations have focused on the hepatotoxic effects of this compound when combined with other pyrrolizidine alkaloids such as intermedine. These studies suggest that:

  • Induction of Apoptosis : The combination of these alkaloids triggers endoplasmic reticulum stress and apoptosis in hepatocytes through pathways involving reactive oxygen species (ROS) and calcium signaling .
  • Risk Assessment : Understanding the combined effects of these compounds is crucial for assessing their safety, particularly in herbal remedies containing multiple alkaloids .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsMethodology
Neurological (SCI)Improved locomotor function; reduced apoptosis; modulated inflammatory responseRat model; BBB locomotor rating scale
Toxicology (Skin Absorption)Low systemic absorption; potential safety implicationsSkin permeation study
HepatotoxicityInduced apoptosis via ER stress; risk assessment for combined alkaloid toxicityCombined toxicity study

作用机制

Lycopsamine is similar to other pyrrolizidine alkaloids such as intermedine, echinatine, and indicine. These compounds share a common retronecine structure and exhibit similar toxicological properties. this compound is unique in its specific esterification pattern, which influences its reactivity and toxicity profile .

相似化合物的比较

  • Intermedine
  • Echinatine
  • Indicine
  • Rinderine
  • Supinine
  • Amabiline

Lycopsamine’s unique esterification pattern and its presence in specific plant species make it a compound of interest in both toxicological studies and analytical chemistry.

生物活性

Lycopsamine, a pyrrolizidine alkaloid, has garnered attention due to its diverse biological activities, particularly in the context of cancer treatment and neuroprotection. This article synthesizes current research findings on the biological effects of this compound, highlighting its mechanisms of action, therapeutic potential, and associated risks.

Overview of this compound

This compound is primarily found in certain plant species, including those in the family Asteraceae. It is known for its significant bioactivity, which includes anti-cancer properties and neuroprotective effects. However, its toxicity profile necessitates careful consideration in therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits potent anti-cancer properties, particularly against lung cancer cells. A study demonstrated that this compound significantly inhibited the proliferation of human lung cancer A549 cells in a dose-dependent manner. The underlying mechanisms include:

  • Induction of Apoptosis : this compound treatment led to increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), promoting apoptosis in cancer cells .
  • Autophagy Activation : The compound also triggered autophagy, evidenced by increased levels of LC3-I and LC3-II proteins .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that this compound caused G2/M phase cell cycle arrest in A549 cells .

Neuroprotective Effects

In models of spinal cord injury (SCI), this compound has shown protective effects by reducing apoptosis and improving locomotor function. Key findings include:

  • Reduction in Apoptotic Cell Death : this compound administration resulted in lower levels of cleaved caspase-3 and -9, as well as downregulation of calpain and Bax, while upregulating Bcl-2 expression .
  • Functional Recovery : Behavioral assessments using the Basso-Beattie-Bresnahan (BBB) scale indicated significant improvements in locomotor function among this compound-treated rats compared to controls .

Toxicity and Safety Profile

Despite its therapeutic potential, the safety profile of this compound is concerning. Studies have reported cytotoxic effects at high concentrations:

  • In hepatocyte models, combined treatments with other pyrrolizidine alkaloids resulted in significant cytotoxicity, with cell viability dropping to as low as 19.3% at high doses .
  • Comparative studies indicated that this compound exhibited weak cytotoxicity at concentrations below 500 µM but was still associated with adverse effects when combined with other alkaloids .

Summary of Research Findings

The following table summarizes key research findings on the biological activity of this compound:

Study FocusKey FindingsReference
Anticancer ActivityInhibits proliferation in lung cancer cells; induces apoptosis and autophagy
NeuroprotectionReduces apoptosis; improves locomotor function post-SCI
CytotoxicitySignificant cytotoxic effects at high concentrations

Case Studies

  • This compound in Lung Cancer Treatment :
    • A study focused on A549 lung cancer cells showed that this compound could reduce cell viability significantly through apoptosis and autophagy mechanisms. This suggests potential for development into a therapeutic agent for lung cancer .
  • Spinal Cord Injury Model :
    • In a rat model of SCI, this compound was administered post-injury and resulted in improved locomotor recovery and reduced apoptotic markers, indicating its potential as a neuroprotective agent .

常见问题

Q. Basic: What are the chemical classification, structural features, and natural sources of lycopsamine?

Answer:
this compound (C₁₅H₂₅NO₅) is a monoester pyrrolizidine alkaloid (PA) of the retronecine type, characterized by a bicyclic necine base esterified with a necic acid moiety at the C7 or C9 position . It is naturally found in plants of the Boraginaceae family (e.g., Amsinckia menziesii, Echium horridum) and Asteraceae species like Eupatorium cannabinum . Its solubility in water and weakly acidic properties (pKa ~9–10) influence its bioavailability and extraction protocols .

Q. Basic: What are the primary toxicological concerns associated with this compound?

Answer:
this compound undergoes hepatic metabolism to reactive pyrrolic intermediates, which alkylate DNA and proteins, leading to hepatotoxicity and genotoxicity. In vitro studies in rat hepatocytes show dose-dependent cytotoxicity via endoplasmic reticulum stress and apoptosis . Unlike diester PAs (e.g., lasiocarpine), this compound’s monoester structure limits crosslinking potential, resulting in lower genotoxic potency . Chronic exposure risks are significant in herbal products and honey, where this compound N-oxides may convert back to toxic parent compounds .

Q. Advanced: How can researchers optimize analytical methods for this compound detection in complex matrices?

Answer:
Methodological considerations include:

  • TLC-Densitometry : Validated for comfrey root extracts using retrorsine as a surrogate standard. Linearity: 0.70–7.0 µg/spot; precision (RSD 2–4%) .
  • HPLC-MS/MS : Achieves LOD 0.014 ng, recovery >97%, and stability across storage conditions. Ideal for low-concentration aqueous samples (e.g., honey, plant extracts) .
  • HRAM (High-Resolution Accurate Mass) : Distinguishes this compound from co-eluting isomers (e.g., intermedine) via diagnostic fragments (e.g., m/z 156.1019 for C7 monoesters vs. m/z 138.0913 for C9 esters) .

Table 1: Comparison of Analytical Methods

MethodMatrixLODKey AdvantagesLimitations
TLCComfrey root0.70 µgCost-effective, no reference standardLow sensitivity
HPLC-MS/MSAqueous solutions0.014 ngHigh precision, low LODRequires specialized equipment
HRAMPlant tissues, honey1–10 ng/gIsomer differentiationHigh operational cost

Q. Advanced: What experimental models are used to study this compound’s neuroactivity and therapeutic potential?

Answer:

  • In Vitro : Rat hippocampal neurons are used to assess glutamate receptor modulation (e.g., NMDA, glycine receptors). Electrophysiological assays measure ion current inhibition .
  • In Vivo : Spinal cord injury (SCI) models in rodents evaluate neuroprotection. Metrics include locomotor recovery (BBB scale), apoptosis markers (Bax/Bcl-2 ratio), and cytokine profiling (IL-10, TNF-α) .
  • Anticonvulsant Studies : DBA/2 mice models test seizure suppression via GABAergic or glutamatergic pathway modulation .

Q. Advanced: How does this compound’s toxicity profile compare to other pyrrolizidine alkaloids?

Answer:
this compound’s monoester structure confers lower toxicity than diester PAs (e.g., retrorsine, senecionine). Key differences:

ParameterThis compound (Monoester)Lasiocarpine (Diester)
GenotoxicityWeak DNA adductsStrong crosslinks
ROS InductionMinimalSignificant
Hepatotoxicity (EC₅₀)~50 µM (rat hepatocytes)~5 µM
Metabolic ActivationSlower dehydrogenationRapid conversion

Diester PAs induce bifunctional DNA crosslinks and oxidative stress, whereas this compound’s monoester limits these effects .

Q. Advanced: What strategies are employed in this compound synthesis and structural modification?

Answer:

  • Biosynthesis : In plants, retronecine is esterified via acyltransferase enzymes with necic acids (e.g., viridifloric acid) .
  • Chemical Synthesis : Multi-step routes include:
    • Retronecine core synthesis via Pictet-Spengler cyclization.
    • Esterification at C7/C9 using activated necic acid derivatives (e.g., acid chlorides).
    • N-Oxidation with mCPBA or H₂O₂ to study metabolite toxicity .
      Challenges include stereochemical control and minimizing racemization during esterification .

Q. Advanced: How do oxidation states (e.g., N-oxides) influence this compound’s detection and toxicity?

Answer:

  • N-Oxides : Formed via plant oxidation or hepatic metabolism. Less toxic than parent PAs but reconvert in acidic gut conditions .
  • Analytical Impact : N-oxides require reduction (e.g., Zn/HCl) prior to LC-MS analysis. Failure to account for them underestimates total PA content by 30–50% .
  • Toxicokinetics : N-oxides exhibit higher water solubility, altering tissue distribution. Ratios of this compound to N-oxide vary by plant tissue (e.g., 78:1 in Parsonsia straminea nectar) .

属性

IUPAC Name

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVVQRJOGUKCEG-ZGFBFQLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145542
Record name Lycopsamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10285-07-1
Record name (+)-Lycopsamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10285-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lycopsamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010285071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lycopsamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LYCOPSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UER4ET3OHI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lycopsamine
Reactant of Route 2
Reactant of Route 2
Lycopsamine
Reactant of Route 3
Lycopsamine
Reactant of Route 4
Lycopsamine
Reactant of Route 5
Lycopsamine
Reactant of Route 6
Lycopsamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。